Cas no 2144-31-2 (cyclobutane-1,1,2-tricarboxylic acid)

Cyclobutane-1,1,2-tricarboxylic acid is a polycarboxylic acid derivative featuring a cyclobutane core with three carboxyl groups positioned at the 1, 1, and 2 positions. This structure imparts unique reactivity and functionality, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of multiple carboxyl groups allows for versatile derivatization, enabling the formation of esters, amides, or coordination complexes. Its rigid cyclobutane ring contributes to steric constraints, which can be exploited in the design of conformationally restricted compounds. The compound is particularly useful in the development of bioactive molecules, materials science, and as a building block for complex molecular architectures.
cyclobutane-1,1,2-tricarboxylic acid structure
2144-31-2 structure
Product Name:cyclobutane-1,1,2-tricarboxylic acid
CAS No:2144-31-2
MF:C7H8O6
MW:188.134822845459
CID:290358
PubChem ID:301513
Update Time:2025-05-27

cyclobutane-1,1,2-tricarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,1,2-Cyclobutanetricarboxylicacid
    • cyclobutane-1,1,2-tricarboxylic acid
    • AC1L6YLC
    • CTK1A7717
    • Cyclobutan-1,1,2-tricarbonsaeure
    • Cyclobutan-tricarbonsaeure-(1,1,2)
    • NSC179362
    • SureCN1462453
    • AKOS026729754
    • cyclo-butane-tricarboxylic acid
    • DTXSID80306693
    • NSC-179362
    • EN300-155086
    • cyclobutane-1,1,2-tricarboxylicacid
    • 2144-31-2
    • SCHEMBL1462453
    • Inchi: 1S/C7H8O6/c8-4(9)3-1-2-7(3,5(10)11)6(12)13/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)
    • InChI Key: CMLOVBIZVAKNJA-UHFFFAOYSA-N
    • SMILES: OC(C1(C(=O)O)CCC1C(=O)O)=O

Computed Properties

  • Exact Mass: 188.03204
  • Monoisotopic Mass: 188.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.772
  • Boiling Point: 531.4°Cat760mmHg
  • Flash Point: 289.2°C
  • Refractive Index: 1.607
  • PSA: 111.9
  • LogP: -0.36340

cyclobutane-1,1,2-tricarboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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